molecular formula C14H11FN2O3 B3574583 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B3574583
M. Wt: 274.25 g/mol
InChI Key: CJKMDHREVUYDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H11FN2O3 and its molecular weight is 274.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.07537038 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Molecular Behavior

  • Solvatochromism and Hydrogen Bonding : The study of N-(4-Methyl-2-nitrophenyl)acetamide, a compound similar to 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide, reveals its complex formation with solvents, influenced by a bifurcate hydrogen bond. This behavior is affected by temperature, phase state, and the medium's protophilic properties (Krivoruchka et al., 2004).

Photoreactive Properties

  • Photoreactive Behavior in Solvents : Research on flutamide, structurally related to this compound, shows different photoreactions in various solvents. In acetonitrile, a photo-induced nitro-nitrite rearrangement occurs, whereas in 2-propanol, photoreduction followed by solvolysis is observed (Watanabe et al., 2015).

Hydrogen Bonds in Peptide Groups

  • Peptide Group Hydrogen Bonds : A computational study on derivatives of acetamide, including N-(4-fluorophenyl)acetamide, investigates hydrogen bond properties in peptide groups. Different derivative structures exhibit varying hydrogen bond interactions (Mirzaei et al., 2010).

Green Synthesis Applications

  • Catalytic Hydrogenation in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is an intermediate in azo disperse dye production. A novel Pd/C catalyst is used for hydrogenation, offering high activity and selectivity (Zhang Qun-feng, 2008).

Molecular Structure Analysis

  • Molecular and Crystal Structure : Studies on various acetamide derivatives, including 2-Chloro-N-(3-methylphenyl)acetamide and 3-Acetamido-4-(cyclooctylamino)nitrobenzene, contribute to understanding the molecular and crystal structures of these compounds. This research can provide insights into the structural behavior of this compound (Gowda et al., 2007), (González-Platas et al., 1997).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMDHREVUYDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.